REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[CH:11]=[CH:12][C:13]2[CH2:17][CH2:16][O:15][C:14]=2[CH:18]=1>C(#N)C>[Br:8][C:11]1[C:10]([Br:9])=[CH:18][C:14]2[O:15][CH2:16][CH2:17][C:13]=2[CH:12]=1
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(OCC2)C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
WASH
|
Details
|
phase was washed with aq. sodium bicarbonate and brine subsequently
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over sodium sulfate the org
|
Type
|
CONCENTRATION
|
Details
|
phase was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |